molecular formula C16H17NO3 B14304074 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide CAS No. 112356-53-3

2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B14304074
CAS No.: 112356-53-3
M. Wt: 271.31 g/mol
InChI Key: RZZOZECFGLWGQV-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H17NO3. It is known for its unique structure, which includes a benzamide core substituted with a hydroxy group and a methoxyphenyl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and mild, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale amide synthesis can be applied. These methods often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-(2-methoxyphenyl)benzamide
  • 2-Hydroxy-N-(4-methylphenyl)benzamide
  • N-(4-methoxyphenyl)-N-(2-propynyl)benzamide

Uniqueness

2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

112356-53-3

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C16H17NO3/c1-20-13-8-6-12(7-9-13)10-11-17-16(19)14-4-2-3-5-15(14)18/h2-9,18H,10-11H2,1H3,(H,17,19)

InChI Key

RZZOZECFGLWGQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2O

Origin of Product

United States

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